![molecular formula C12H8FNaO3S B1393550 Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate CAS No. 633314-20-2](/img/structure/B1393550.png)

Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate

Descripción general

Descripción

Flurbiprofen is a compound that has a 2-fluoro-[1,1’-biphenyl-4-yl] moiety linked to C-2 of propionic acid . It’s a non-steroidal anti-inflammatory, analgesic, and antipyretic, used as a pre-operative anti-miotic as well as orally for arthritis or dental pain .

Synthesis Analysis

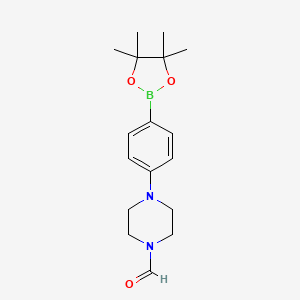

Biphenyl derivatives can be synthesized through several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

Molecular Structure Analysis

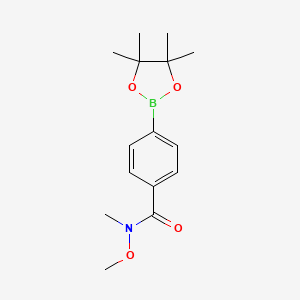

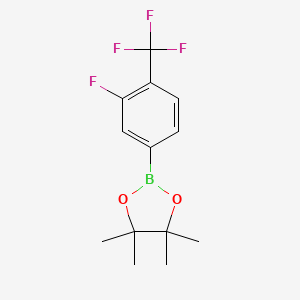

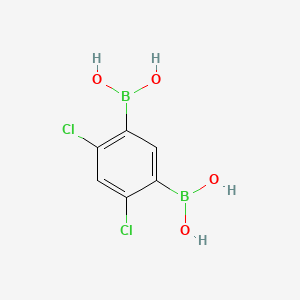

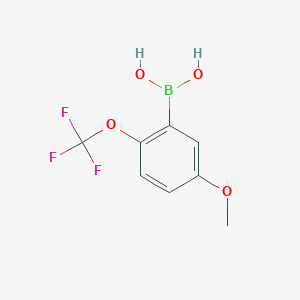

The molecular structure of a similar compound, 1,1’-Biphenyl, 4-fluoro-, consists of two benzene rings linked at the [1,1’] position with a fluorine atom attached to the 4th carbon of one of the benzene rings .

Chemical Reactions Analysis

Biphenyls undergo similar reactions to benzene as they both undergo electrophilic substitution reactions . A proposed mechanism for the synthesis of [1,1’-biphenyl]-4-yl(trifluoromethyl)sulfane starts with the promotion of trifluoromethylthiolation using Tf2O and CF3SO2Na to afford an intermediate sulfonate sulfinate anhydride through self-disproportionation .

Physical And Chemical Properties Analysis

The molecular weight of 1,1’-Biphenyl, 4-fluoro- is 172.1983 .

Aplicaciones Científicas De Investigación

Polymer Development

Synthesis and Application in Poly(ether ether ketone)s : Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate was utilized in the synthesis of sodium sulfonate-functionalized poly(ether ether ketone)s, demonstrating significant influence on the thermal stability and solubility of these polymers. These polymers, synthesized through aromatic nucleophilic substitution, have been identified as amorphous with increasing glass transition temperatures correlating with the sodium sulfonate group content (Wang, Chen, & Xu, 1998).

Gas Dehumidification Membranes : In another study, sodium sulfonate-functionalized polyether ether ketones were synthesized for use as gas dehumidification membrane materials. These materials exhibited excellent thermal stability, good mechanical properties, and high selectivity for water vapor over nitrogen (Liu, Wang, & Chen, 2001).

Chemical Synthesis

Development of Sulfonated Polymers : Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate contributed to the creation of novel sulfonated polymers. These polymers were characterized by their amorphous structures, excellent thermal stability, and poor solubility in water, indicating their potential in various industrial applications (Liu & Chen, 2001).

In Fluoroalkylative Aryl Migration : This compound has been implicated in the fluoroalkylative aryl migration of conjugated N-arylsulfonylated amides. Such reactions are crucial in the development of fluorinated compounds, which have widespread applications in pharmaceuticals and agrochemicals (He, Tan, Ni, & Hu, 2015).

Advanced Material Applications

Proton Exchange Membranes : Studies have shown the utility of sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate in the development of novel polymer electrolyte membranes for high-temperature fuel cells. These membranes demonstrate properties such as high mechanical integrity and proton conductivity, crucial for fuel cell applications (Pefkianakis et al., 2005).

Alkali Recovery Membranes : Research has also explored the use of this compound in the fabrication of cation exchange membranes for alkali recovery, enhancing separation performance and material availability. These membranes exhibited high thermo-mechanical stability, making them a promising candidate for industrial applications (Mondal et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

sodium;4-(4-fluorophenyl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO3S.Na/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16;/h1-8H,(H,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLMMZMDCFADSQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)[O-])F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 7-isobutyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393469.png)

![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B1393490.png)